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Compound of Interest

Compound Name: delta-Damascone

Cat. No.: B1588474

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for delta-
damascone (CAS 57378-68-4), a significant fragrance and flavor compound. The document
details expected and reported data for Nuclear Magnetic Resonance (NMR) spectroscopy,
Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for
acquiring these spectra are also provided to aid researchers in their analytical endeavors.

Introduction to delta-Damascone

Delta-damascone, with the [IUPAC name (E)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)but-2-en-1-
one, is a member of the rose ketone family of fragrance chemicals.[1] Its complex scent profile,
often described as fruity, rosy, and slightly woody, makes it a valuable ingredient in perfumery
and flavor applications.[1][2] Understanding its structural characteristics through spectroscopic
analysis is crucial for quality control, synthesis verification, and toxicological assessment.

Molecular Structure:
e Molecular Formula: C13H200][3]
e Molecular Weight: 192.30 g/mol [3]

e Structure:
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Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for delta-damascone is not readily available in public
spectral databases, the expected chemical shifts and multiplicities can be predicted based on
its molecular structure. These predictions are invaluable for chemists seeking to identify or
confirm the presence of the compound.

2.1 Predicted *H NMR Data (in CDCl3)

The proton NMR spectrum is expected to show distinct signals corresponding to the vinylic,
allylic, aliphatic, and methyl protons in the molecule.
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Predicted Chemical o Structural
. Multiplicity Number of Protons .
Shift (6, ppm) Assighment
dqg (doublet of o
~6.8-7.0 1H Vinylic proton on C3'
quartets)
~6.1-6.3 d (doublet) 1H Vinylic proton on C2'
] Vinylic protons on C3,
~54-56 m (multiplet) 2H
C4
~28-3.0 m (multiplet) 1H Allylic proton on C1
~20-22 m (multiplet) 1H Allylic proton on C2
) Aliphatic protons on
~1.8-20 m (multiplet) 2H
C5
~18-1.9 d (doublet) 3H Methyl protons on C4'
] Gem-dimethyl protons
~09-11 s (singlet) 6H
on C6
~09-1.0 d (doublet) 3H Methyl protons on C2

2.2 Predicted 3C NMR Data (in CDCIs)

The carbon NMR spectrum will feature signals for the carbonyl carbon, four sp? hybridized
(alkenyl) carbons, and eight sp? hybridized (aliphatic) carbons.
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Predicted Chemical Shift

Carbon Type Structural Assignment
(3, ppm)
> 195 C=0 Carbonyl carbon (C1")
~140-150 c=C Alkenyl carbon (C3)
~125-135 c=C Alkenyl carbon (C2")
~120- 130 Cc=C Alkenyl carbons (C3, C4)
~50-60 CH Aliphatic carbon (C1)
~40-50 CH Aliphatic carbon (C2)
~30-40 C Quaternary carbon (C6)
~30-35 CH:2 Aliphatic carbon (C5)
530 CHa Gem-dimethyl carbons (C6-

Me)

~20-25 CHs Methyl carbon (C2-Me)
~18-22 CHs Methyl carbon (C4")

2.3 Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-resolution NMR spectra of a

liquid sample like delta-damascone.

e Sample Preparation:

o Accurately weigh 5-20 mg of the delta-damascone sample for *H NMR (20-50 mg for 3C

NMR) and place it into a clean, dry vial.

o Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d,

CDCIs). The solvent should completely dissolve the sample.

o If a chemical shift reference is needed, add a small amount of an internal standard like

tetramethylsilane (TMS).
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o Gently vortex or sonicate the vial to ensure the sample is fully dissolved and the solution is
homogeneous.

o Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulates,
carefully transfer the solution into a clean, high-quality 5 mm NMR tube. The liquid column
should be approximately 4-5 cm high.

o Securely cap the NMR tube to prevent solvent evaporation.

e Instrument Setup and Data Acquisition:

o Insert the NMR tube into the spectrometer's spinner turbine and adjust it to the correct
depth using a depth gauge.

o Place the sample into the NMR magnet.

o Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the
magnetic field.

o Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils, either
automatically or manually, to achieve sharp, symmetrical peaks.

o Tuning: The NMR probe is tuned to the specific nucleus being observed (e.g., *H or 3) to
maximize signal sensitivity.

o Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse
sequence, acquisition time, relaxation delay) and initiate data acquisition.

Infrared (IR) Spectroscopy

The IR spectrum of delta-damascone is characterized by absorptions corresponding to its key
functional groups: the a,3-unsaturated ketone and the cyclohexene ring.

3.1 Predicted and Characteristic IR Data
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Wavenumber ] ] . Functional Group
Intensity Vibration Type .

(cm™) Assignment

~ 3100 - 3010 Medium C-H Stretch Alkenyl (C=C-H)

~ 2960 - 2850 Strong C-H Stretch Aliphatic (sp® C-H)
a,B-Unsaturated

~ 1675 - 1690 Strong C=0 Stretch
Ketone

~ 1640 - 1680 Medium-Weak C=C Stretch Alkene

3.2 Experimental Protocol for IR Spectroscopy (Neat Liquid Film)

This method is suitable for pure, non-volatile to moderately volatile liquid samples like delta-
damascone.

e Sample Preparation:

o Obtain two polished salt plates (e.g., NaCl or KBr) from a desiccator, handling them only
by the edges to avoid moisture and contamination.

o If necessary, clean the plates with a small amount of a dry, volatile solvent (like anhydrous
acetone or isopropanol) and wipe with a lint-free tissue.

o Place a single drop of neat delta-damascone onto the center of one salt plate.

o Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin,
uniform capillary film between the plates. Avoid introducing air bubbles.

e Instrument Setup and Data Acquisition:
o Mount the "sandwiched" plates onto the sample holder in the spectrometer.

o Acquire a background spectrum of the empty instrument to subtract any atmospheric
(COz2, H20) or instrument-related absorbances.

o Place the sample holder with the prepared plates into the instrument's beam path.
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o Acquire the IR spectrum of the sample over the desired range (typically 4000-400 cm™1).

o After analysis, clean the salt plates thoroughly with a suitable solvent, dry them, and return
them to the desiccator.

Mass Spectrometry (MS)

Mass spectrometry of delta-damascone, typically performed using Gas Chromatography-Mass
Spectrometry (GC-MS), provides information on its molecular weight and fragmentation

pattern, which serves as a molecular fingerprint.
4.1 Mass Spectrometry Data

The electron ionization (El) mass spectrum of delta-damascone shows a characteristic

fragmentation pattern.
e Molecular lon (M*): m/z 192 (corresponding to C13H200)

e Major Fragment lons:

Mass-to-Charge Ratio . . Probable Fragment
Relative Intensity .

(m/z) Assignment

192 Low Molecular lon [C13H200]*

123 High Loss of C4HsO (crotonyl group)

69 Base Peak [CsHo]* or [CaHsO]*

41 High [CsHs]* (Allyl cation)

Data sourced from PubChem CID 5365916.[3]
4.2 Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is standard for the analysis of volatile and semi-volatile organic compounds like

fragrance ingredients.

e Sample Preparation:
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o Prepare a dilute solution of the delta-damascone sample (e.g., 10-100 ppm) in a high-
purity volatile solvent such as dichloromethane or ethyl acetate.

o If quantitative analysis is required, add a known amount of an appropriate internal
standard.

o Transfer the solution to a 2 mL autosampler vial and cap it securely.

e Instrument Setup and Data Acquisition:
o Gas Chromatograph (GC) Conditions:

» |njector: Set to a temperature of ~250°C. Inject 1 pL of the sample, typically in split or
splitless mode.

» Carrier Gas: Use high-purity helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

= Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25
pum) is suitable.

= Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp
the temperature at a controlled rate (e.g., 10°C/min) to a final temperature of ~280°C
and hold for several minutes to ensure elution of all components.

o Mass Spectrometer (MS) Conditions:

» |on Source: Use Electron lonization (El) at a standard energy of 70 eV. Set the source
temperature to ~230°C.

» Mass Analyzer: Set to scan a mass range of m/z 40-400.

» Data Analysis: The resulting chromatogram will show a peak at the retention time of
delta-damascone. The mass spectrum of this peak can be extracted and compared
against a reference library (like NIST) for confirmation.

Spectroscopic Analysis Workflow
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The logical flow for the structural elucidation of a compound like delta-damascone using

multiple spectroscopic techniques is summarized in the diagram below.

General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical workflow for chemical analysis, from sample

preparation to final structure determ

ination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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